Cholesteryl hemisuccinate (CHS or CHEMS) is an ionizable, anionic cholesterol derivative characterized by a succinate group attached to the sterol hydroxyl. In procurement and material selection, CHS is primarily sourced as a processable cholesterol mimetic for structural biology and as a pH-responsive structural lipid for advanced drug delivery systems[1]. Unlike native cholesterol, which is highly hydrophobic and difficult to incorporate into aqueous detergent micelles, CHS readily forms mixed micelles with non-ionic detergents like DDM, making it a standard for the extraction and stabilization of G-protein-coupled receptors (GPCRs). Furthermore, its titratable carboxylic acid group (pKa ~ 5.4–5.8) allows it to function as a conformational switch in liposomal formulations, stabilizing fusogenic lipids at physiological pH while triggering rapid payload release in acidic microenvironments [2].
Substituting pure cholesterol for cholesteryl hemisuccinate routinely fails in both membrane protein stabilization and stimuli-responsive liposome manufacturing. In structural biology workflows, pure cholesterol exhibits poor solubility in standard detergent systems (e.g., DDM or CHAPS), leading to phase separation and insufficient receptor stabilization during purification [1]. CHS overcomes this by forming stable, bicelle-like mixed micelles that effectively mimic the native lipid bilayer environment. In lipid nanoparticle (LNP) and liposome formulations, pure cholesterol provides static membrane rigidity but lacks pH sensitivity. Replacing CHS with pure cholesterol in DOPE-based liposomes eliminates the endosomal escape mechanism, as pure cholesterol cannot undergo the protonation-driven phase transition (from lamellar to inverted hexagonal) required for targeted, low-pH payload release [2].
When extracting delicate membrane proteins like the human adenosine A2a receptor (hA2aR), the choice of micellar composition is critical. Assays demonstrate that hA2aR completely loses its ligand-binding activity when solubilized in DDM-only micelles. However, the addition of CHS to form CHS/DDM mixed micelles robustly preserves receptor conformation and specific binding activity [1].
| Evidence Dimension | Receptor ligand-binding activity retention (hA2aR) |
| Target Compound Data | Robust retention of specific binding activity in CHS/DDM mixed micelles |
| Comparator Or Baseline | Complete loss of activity in single-component DDM micelles |
| Quantified Difference | 100% loss of activity in baseline vs. functional preservation with CHS |
| Conditions | Purified human adenosine A2a receptor (hA2aR) extracted in detergent micelles |
Procurement of CHS is critical for cryo-EM and crystallography workflows, as standard non-ionic detergents alone are insufficient to maintain the structural integrity of complex membrane proteins.
CHS (CHEMS) is widely utilized to confer pH-responsiveness to liposomes. Comparative in vitro release studies show that DOPE/CHEMS liposomes can achieve up to 90% cumulative payload release within 15 minutes to 6 hours at an acidic pH of 5.0 to 5.5. In contrast, the same formulations exhibit less than 10-30% release over extended periods (up to 24-48 hours) at a physiological pH of 7.4 [1].
| Evidence Dimension | Cumulative drug release rate at varying pH |
| Target Compound Data | ~90% payload release within 15 mins to 6 hours at pH 5.0–5.5 |
| Comparator Or Baseline | <10–30% release over 24-48 hours at pH 7.4 |
| Quantified Difference | Accelerated release kinetics by >3x magnitude at endosomal pH vs. physiological pH |
| Conditions | In vitro release assays of encapsulated therapeutics mimicking the acidic tumor microenvironment or endosomal compartments |
Validates CHS as the requisite sterol for formulating stimuli-responsive nanomedicines that require rapid, localized drug release upon cellular internalization.
The highly fusogenic lipid DOPE is desirable for intracellular delivery but cannot form stable liposomes on its own at physiological pH. Pure DOPE dispersions spontaneously form unstable, non-lamellar (inverted hexagonal) phases at pH 7.4. The incorporation of >20 mol% CHS stabilizes the DOPE lipid membrane by increasing the hydrophilicity of the bilayer surface, forcing the mixture into a stable lamellar phase at 25 °C [1].
| Evidence Dimension | Phase behavior of DOPE lipid dispersions |
| Target Compound Data | Stable lamellar liposomal phase with >20 mol% CHS |
| Comparator Or Baseline | Unstable inverted hexagonal phase for pure DOPE |
| Quantified Difference | Phase stabilization from non-lamellar to lamellar at physiological pH |
| Conditions | Aqueous lipid dispersions at 25 °C and pH 7.4 |
Enables manufacturers to utilize highly fusogenic but otherwise unstable lipids in commercial liposomal formulations by providing essential structural stabilization during storage and circulation.
CHS is the industry-standard sterol additive for the solubilization and purification of GPCRs and other delicate membrane proteins. By forming mixed micelles with detergents like DDM or LMNG, CHS provides a membrane-like environment that prevents protein denaturation and maintains ligand-binding capabilities, directly enabling high-resolution structural determination [1].
In the development of targeted chemotherapeutics and advanced drug delivery systems, CHS is utilized as a primary structural lipid alongside DOPE. Its ability to maintain liposome integrity at pH 7.4 while rapidly destabilizing the membrane at endosomal pH (5.0–5.5) provides a specific mechanism for efficient intracellular payload release that static lipids like pure cholesterol cannot offer [2].
For biophysical assays requiring the reconstitution of purified, delipidated ion channels or transporters into proteoliposomes, CHS acts as a highly processable cholesterol substitute. Its superior dispersibility in aqueous detergent mixtures ensures reproducible incorporation into artificial bilayers, restoring native-like protein function that is often lost when using poorly soluble pure cholesterol[1].